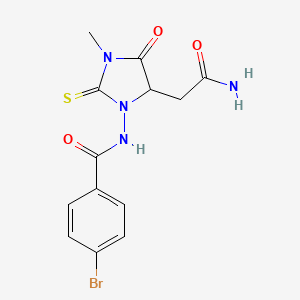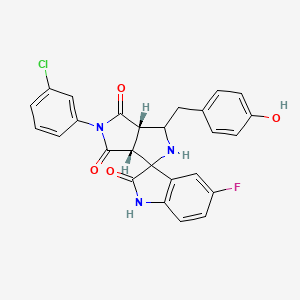![molecular formula C17H19F3N4O3 B12617088 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[45]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective C-C coupling and spiro scaffold formation .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It is often used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound’s potential therapeutic properties are of great interest in medicinal chemistry. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties can enhance the performance and efficiency of various applications.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- tert-Butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate
Uniqueness
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- stands out due to its specific functional groups and stereochemistry. The presence of the trifluorobenzoyl group and the (5R) configuration contribute to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C17H19F3N4O3 |
|---|---|
Molecular Weight |
384.35 g/mol |
IUPAC Name |
2-[(5R)-1-(3-amino-2,5,6-trifluorobenzoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetamide |
InChI |
InChI=1S/C17H19F3N4O3/c18-9-7-10(21)14(20)12(13(9)19)15(26)24-6-2-4-17(24)3-1-5-23(16(17)27)8-11(22)25/h7H,1-6,8,21H2,(H2,22,25)/t17-/m0/s1 |
InChI Key |
KFGPVOFHSJYIFZ-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@]2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N |
Canonical SMILES |
C1CC2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)

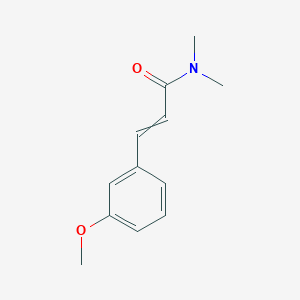
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)
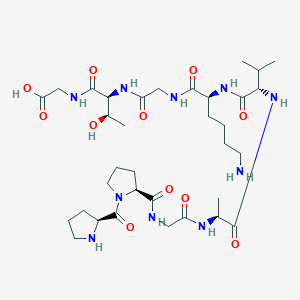
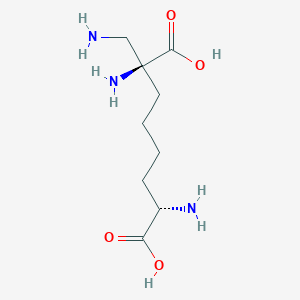
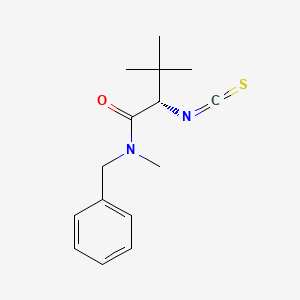
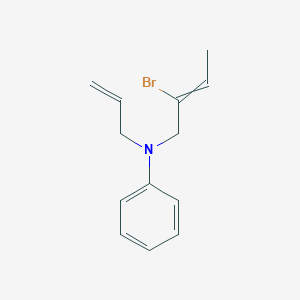
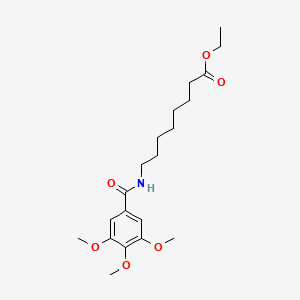
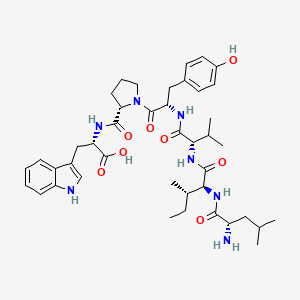
![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
